Emedastine

描述

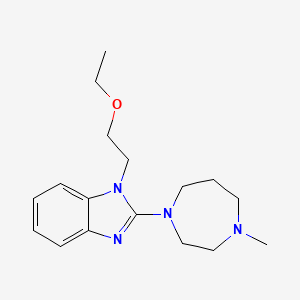

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20/h4-5,7-8H,3,6,9-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUZBQVCBVDWKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87233-62-3 (difumarate), 690625-90-2 (monofumarate salt/solvate) |

Source

|

| Record name | Emedastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048243 |

Source

|

| Record name | Emedastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Emedastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (difumarate formulation), 1.44e+00 g/L |

Source

|

| Record name | Emedastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01084 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emedastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87233-61-2 |

Source

|

| Record name | Emedastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87233-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emedastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emedastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01084 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emedastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMEDASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J1H7Y9OJV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Emedastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Emedastine's Mechanism of Action on H1-Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emedastine is a potent and highly selective second-generation antihistamine that primarily exerts its therapeutic effects through competitive and reversible binding to the histamine H1-receptor. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action, with a focus on its receptor binding affinity, functional antagonism, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are provided, along with a quantitative summary of its pharmacological profile and visualizations of the pertinent biological and experimental workflows.

Introduction

Histamine, a key mediator in allergic and inflammatory responses, elicits its effects through four distinct G-protein coupled receptors (GPCRs), designated H1 through H4. The histamine H1-receptor is predominantly involved in the pathophysiology of allergic conditions such as allergic conjunctivitis and rhinitis. Upon activation by histamine, the H1-receptor initiates a signaling cascade that leads to the characteristic symptoms of allergy, including itching, vasodilation, and increased vascular permeability. This compound is a second-generation H1-receptor antagonist specifically designed for topical ophthalmic use to alleviate the signs and symptoms of allergic conjunctivitis.[1][2] Its high affinity and selectivity for the H1-receptor, coupled with its pharmacological profile as an inverse agonist, contribute to its clinical efficacy.

This compound's Binding Affinity and Selectivity

This compound demonstrates a high and specific affinity for the histamine H1-receptor, which is fundamental to its pharmacological activity. This has been quantified through radioligand binding assays.

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound for histamine receptors is typically expressed by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | This compound Kᵢ (nM) | Reference Compound | Reference Kᵢ (nM) |

| Histamine H1 | 1.3 ± 0.1 | Pyrilamine | - |

| Histamine H2 | 49,067 ± 11,113 | Tiotidine | - |

| Histamine H3 | 12,430 ± 1,282 | N-methyl histamine | - |

Data compiled from multiple sources.[3][4]

This compound's affinity for the H1-receptor is several thousand-fold higher than for the H2 and H3 receptors, highlighting its remarkable selectivity.[3] This high selectivity minimizes the potential for off-target effects that can be associated with less selective antihistamines.

Functional Antagonism and Inverse Agonism

Beyond simply blocking the binding of histamine, most second-generation H1-antihistamines, including this compound, are now understood to be inverse agonists. H1-receptors exhibit a degree of constitutive activity even in the absence of histamine. While a neutral antagonist would only block the binding of an agonist, an inverse agonist binds to the inactive state of the receptor, stabilizing it and reducing the basal level of receptor signaling.

Quantitative Data: Functional Potency

The functional potency of this compound is assessed by its ability to inhibit histamine-induced downstream signaling events, such as the production of inositol phosphates. This is quantified by the half-maximal inhibitory concentration (IC50).

| Assay | Cell Type | This compound IC₅₀ (nM) |

| Histamine-induced phosphoinositide turnover | Human Trabecular Meshwork Cells | 1.44 ± 0.3 |

| Histamine-induced phosphoinositide (PI) turnover | Human Conjunctival Epithelial Cells | 1.8 |

| Histamine-induced phosphoinositide (PI) turnover | Transformed Human Trabecular Meshwork Cells | 1.58 |

| Histamine-induced phosphoinositide (PI) turnover | Human Corneal Fibroblasts | 0.5 |

Data compiled from multiple sources.

The low nanomolar IC50 values demonstrate this compound's high potency in functionally antagonizing the H1-receptor.

Signaling Pathways

The histamine H1-receptor is a Gq-protein coupled receptor. Upon histamine binding, the Gq protein activates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with an allergic reaction. This compound, by acting as an inverse agonist, stabilizes the H1-receptor in its inactive conformation, preventing this Gq-mediated signaling cascade.

Visualization of H1-Receptor Signaling

Caption: H1-Receptor Signaling Pathway and this compound's Point of Intervention.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the H1-receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of this compound for the H1, H2, and H3 histamine receptors.

-

Materials:

-

Cell membranes expressing the target histamine receptor subtype (e.g., from rodent brain or recombinant cell lines).

-

Radioligand: [³H]pyrilamine (for H1), [³H]tiotidine (for H2), [³H]N-methyl histamine (for H3).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of unlabeled this compound in assay buffer.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known antagonist for the respective receptor).

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phosphoinositide Turnover Assay

This functional assay measures the ability of a compound to antagonize histamine-induced second messenger production.

-

Objective: To determine the functional potency (IC50) of this compound in inhibiting histamine-stimulated phosphoinositide turnover.

-

Materials:

-

Cultured cells expressing the H1-receptor (e.g., human trabecular meshwork cells, conjunctival epithelial cells).

-

[³H]myo-inositol.

-

Cell culture medium.

-

Histamine.

-

This compound.

-

LiCl solution.

-

Perchloric acid or trichloroacetic acid.

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Culture the cells to near confluency in multi-well plates.

-

Label the cells by incubating them with [³H]myo-inositol in inositol-free medium for 24-48 hours. This incorporates the radiolabel into the cellular phosphoinositide pool.

-

Wash the cells to remove unincorporated [³H]myo-inositol.

-

Pre-incubate the cells with LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Add varying concentrations of this compound to the wells, followed by a fixed concentration of histamine to stimulate the H1-receptor. Include control wells with no drug, histamine only, and this compound only.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding ice-cold acid (e.g., perchloric acid).

-

Extract the soluble inositol phosphates.

-

Separate the total inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography.

-

Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³H]inositol phosphates produced against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

In Vivo Model of Allergic Conjunctivitis

This preclinical model is used to evaluate the efficacy of a drug in a living organism.

-

Objective: To assess the in vivo efficacy of topically administered this compound in a guinea pig model of allergic conjunctivitis.

-

Animal Model: Actively sensitized guinea pigs are commonly used. Sensitization is typically achieved by subconjunctival injection of an allergen (e.g., ovalbumin) with an adjuvant.

-

Procedure:

-

Sensitize the guinea pigs to the chosen allergen.

-

After a sensitization period (e.g., 14 days), challenge the animals with a topical application of the allergen to induce an allergic reaction.

-

Administer different concentrations of this compound ophthalmic solution or a vehicle control to the eyes of the animals at a specified time before the allergen challenge.

-

Evaluate the signs and symptoms of allergic conjunctivitis at various time points after the challenge. This can include scoring of conjunctival redness, chemosis (swelling), and discharge.

-

In some protocols, vascular permeability is quantified by injecting a dye (e.g., Evans blue) intravenously and measuring its extravasation into the conjunctival tissue.

-

-

Data Analysis:

-

Compare the severity of allergic symptoms in the this compound-treated groups to the vehicle-treated group.

-

Determine the dose-dependent inhibitory effect of this compound.

-

Experimental and Logical Workflows

The development and characterization of an H1-antihistamine like this compound follows a logical progression from in vitro to in vivo studies.

Visualization of Preclinical Development Workflow

Caption: Logical Workflow for the Preclinical Development of an H1-Antihistamine.

Conclusion

This compound's mechanism of action on the H1-receptor is characterized by its high affinity, remarkable selectivity, and potent inverse agonist activity. This pharmacological profile effectively inhibits the histamine-induced signaling cascade that underlies the symptoms of allergic conjunctivitis. The in-depth understanding of its molecular interactions, elucidated through a range of in vitro and in vivo experimental models, provides a solid foundation for its clinical application and for the future development of novel anti-allergic therapies. This technical guide serves as a comprehensive resource for professionals in the field, detailing the core principles and methodologies for evaluating such compounds.

References

- 1. Model for Studying Anti- Allergic Drugs for Allergic Conjunctivitis in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical efficacy of this compound, a potent, selective histamine H1 antagonist for topical ocular use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine receptor‐subtype affinities, selectivities, and potencies of this compound, a novel H1‐selective antagonist, and other ocularly employed antihistamines | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Emedastine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emedastine is a potent and selective second-generation histamine H1 receptor antagonist widely used in ophthalmic solutions for the management of allergic conjunctivitis. This technical guide provides a comprehensive overview of the chemical structure and a detailed analysis of the synthetic pathways leading to this compound. The synthesis is broken down into key experimental stages, complete with protocols and quantitative data to facilitate replication and further research. Visual representations of the chemical structure and synthesis pathway are provided to enhance understanding.

Chemical Structure and Properties

This compound is chemically known as 1-(2-Ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H-benzimidazole.[1] Its structure features a benzimidazole core, which is crucial for its antihistaminic activity, linked to an N-methylated homopiperazine moiety and an ethoxyethyl group.

Below is a visual representation of the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(2-Ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H-benzimidazole | [1] |

| CAS Number | 87233-61-2 | [1] |

| Molecular Formula | C₁₇H₂₆N₄O | [1] |

| Molecular Weight | 302.41 g/mol | [1] |

Synthesis Pathway of this compound

The synthesis of this compound can be achieved through a multi-step process. A common and efficient route involves the preparation of a key intermediate, 2-chloro-1-(2-ethoxyethyl)benzimidazole, followed by its condensation with 1-methylhomopiperazine. An improved synthetic method highlights the use of a phase transfer catalyst to enhance yields and simplify the reaction conditions.

The overall synthesis can be visualized as follows:

Caption: General Synthesis Pathway of this compound.

Experimental Protocols

Synthesis of 2-Chloro-1-(2-ethoxyethyl)benzimidazole (Intermediate 1)

This key intermediate is synthesized via the N-alkylation of 2-chlorobenzimidazole with 1-bromo-2-ethoxyethane. The use of a phase transfer catalyst has been shown to improve the yield of this reaction.

Experimental Protocol:

-

Reactants: 2-Chlorobenzimidazole, 1-Bromo-2-ethoxyethane, a suitable base (e.g., potassium carbonate), and a phase transfer catalyst (e.g., tetrabutylammonium bromide).

-

Solvent: A suitable organic solvent such as acetonitrile.

-

Procedure:

-

To a stirred suspension of 2-chlorobenzimidazole and potassium carbonate in acetonitrile, add the phase transfer catalyst.

-

Add 1-bromo-2-ethoxyethane dropwise to the mixture.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure 2-chloro-1-(2-ethoxyethyl)benzimidazole.

-

Table 2: Quantitative Data for the Synthesis of Intermediate 1

| Parameter | Value | Reference |

| Yield | 67.9% (Improved Method) |

Synthesis of this compound

The final step involves the nucleophilic substitution of the chlorine atom in 2-chloro-1-(2-ethoxyethyl)benzimidazole with 1-methylhomopiperazine.

Experimental Protocol:

-

Reactants: 2-Chloro-1-(2-ethoxyethyl)benzimidazole and 1-Methylhomopiperazine.

-

Procedure:

-

A mixture of 2-chloro-1-(2-ethoxyethyl)benzimidazole and an excess of 1-methylhomopiperazine is heated.

-

The reaction is typically carried out without a solvent, with 1-methylhomopiperazine acting as both reactant and solvent.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the excess 1-methylhomopiperazine is removed under reduced pressure.

-

The residue is then purified, for instance, by column chromatography on silica gel, to afford this compound.

-

Table 3: Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Yield | 74.9% (Improved Method) |

Characterization Data

The structure of the synthesized this compound and its intermediates is confirmed using various spectroscopic techniques.

Table 4: Spectroscopic Data for this compound

| Technique | Observed Data |

| Infrared (IR) | Characteristic peaks corresponding to C-H, C-N, C=N, and C-O-C functional groups. |

| ¹H NMR | Resonances corresponding to the aromatic protons of the benzimidazole ring, the methylene protons of the ethoxyethyl group, and the protons of the homopiperazine ring. |

| ¹³C NMR | Signals for all the unique carbon atoms present in the this compound molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound. |

Conclusion

This technical guide has detailed the chemical structure and an efficient synthesis pathway for this compound. The provided experimental protocols and quantitative data offer a solid foundation for researchers and professionals in the field of drug development. The use of a phase transfer catalyst in the synthesis of the key intermediate, 2-chloro-1-(2-ethoxyethyl)benzimidazole, represents a significant improvement, leading to higher yields. The characterization data outlined are essential for the quality control and verification of the synthesized compound. Further research could focus on the development of even more efficient, cost-effective, and environmentally friendly synthetic routes.

References

An In-depth Technical Guide to the Molecular Formula and Physicochemical Properties of Emedastine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emedastine is a second-generation antihistamine distinguished by its high affinity and selectivity for the histamine H1 receptor.[1] It is primarily formulated as this compound difumarate for ophthalmic use in the management of allergic conjunctivitis.[1] This technical guide provides a comprehensive overview of the molecular formula and core physicochemical properties of this compound and its difumarate salt. The information herein is intended to support research, development, and formulation activities by providing key data, experimental methodologies, and a detailed examination of its mechanism of action.

Molecular and Physicochemical Data

The fundamental molecular and physicochemical characteristics of this compound and this compound difumarate are summarized in the tables below. These properties are critical for understanding the behavior of the molecule in various physiological and formulation environments.

Table 1: Molecular Properties of this compound and this compound Difumarate

| Property | This compound | This compound Difumarate |

| IUPAC Name | 1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole[1] | bis((E)-but-2-enedioic acid);1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole |

| Molecular Formula | C₁₇H₂₆N₄O[1] | C₂₅H₃₄N₄O₉ |

| Molecular Weight | 302.41 g/mol [1] | 534.56 g/mol |

| CAS Number | 87233-61-2 | 87233-62-3 |

Table 2: Physicochemical Properties of this compound and this compound Difumarate

| Property | Value | Form | Reference |

| Melting Point | 153.39 °C | Difumarate | |

| Solubility | Soluble in water | Difumarate | |

| logP | 2.6 | This compound | |

| pKa | 8.66 (Strongest Basic) | This compound |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections describe standard methodologies for key parameters.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point of this compound difumarate was determined using Differential Scanning Calorimetry (DSC), a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Instrumentation: A Shimadzu-DSC 50 or equivalent is utilized.

-

Sample Preparation: Approximately 2 mg of the sample is weighed and packed into a platinum pan.

-

Calibration: The instrument is calibrated using a standard reference material, such as indium (99.9%).

-

Experimental Conditions: The sample is heated at a constant rate of 2°C/minute under a dynamic nitrogen atmosphere with a flow rate of 30 mL/min. The temperature is ramped up to 300°C.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram.

Solubility Determination by Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

-

Procedure:

-

An excess amount of this compound difumarate is added to a series of vials containing aqueous media of different pH values (e.g., pH 1.2, 4.5, and 6.8) to cover the physiological range.

-

The vials are sealed and agitated in a constant temperature water bath (e.g., 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the samples are allowed to stand to permit the sedimentation of the undissolved solid.

-

An aliquot of the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.45 µm) to separate the dissolved drug from any remaining solid particles.

-

The concentration of this compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment is performed in triplicate for each pH condition.

-

pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the acid dissociation constant (pKa) of a substance.

-

Instrumentation: A calibrated potentiometer with a pH electrode is used.

-

Sample Preparation: A solution of this compound is prepared in water or a suitable co-solvent at a known concentration (e.g., 1 mM). The ionic strength of the solution is maintained with a background electrolyte like 0.15 M potassium chloride.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. The pH of the solution is monitored and recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

-

Procedure:

-

A solution of this compound is prepared in either n-octanol or water.

-

Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are added to a flask containing a known amount of this compound.

-

The flask is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

-

The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

-

The logP is the logarithm of the partition coefficient.

-

Mechanism of Action: H1 Receptor Antagonism

This compound functions as a selective antagonist of the histamine H1 receptor. Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to the Gq/11 family of G-proteins. This initiates a downstream signaling cascade that mediates allergic and inflammatory responses.

The binding of histamine to the H1 receptor leads to the activation of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC). The activation of this pathway ultimately leads to various cellular responses associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.

This compound exerts its therapeutic effect by competitively binding to the H1 receptor, thereby preventing histamine from binding and initiating this signaling cascade. This blockade of the H1 receptor effectively mitigates the symptoms of allergic conjunctivitis.

Signaling Pathway of Histamine H1 Receptor

Caption: Histamine H1 Receptor Signaling Pathway and its inhibition by this compound.

References

Impact of Emedastine on Th1 and Th2 cell differentiation

An In-Depth Technical Guide: The Impact of Emedastine on Th1 and Th2 Cell Differentiation

Introduction

The differentiation of naïve CD4+ T helper (Th) cells into distinct effector lineages, primarily Th1 and Th2 cells, is a critical determinant of the adaptive immune response. The balance between these two subsets is pivotal for maintaining immune homeostasis. Th1 cells, characterized by the production of interferon-gamma (IFN-γ), orchestrate cell-mediated immunity against intracellular pathogens. Conversely, Th2 cells, which secrete cytokines like interleukin-4 (IL-4), IL-5, and IL-13, are central to humoral immunity and the clearance of extracellular pathogens. An imbalance, often skewed towards a dominant Th2 response, is a hallmark of allergic inflammatory diseases such as atopic dermatitis and allergic conjunctivitis[1].

Antigen-presenting cells (APCs), such as Langerhans cells (LCs) in the epidermis and mast cells in the dermis, are the primary orchestrators of Th cell polarization. Upon capturing an antigen, APCs provide crucial signals to naïve T cells: Signal 1 through the T cell receptor (TCR) and Signal 2 via co-stimulatory molecules like CD86 and CD40. The nature of these signals dictates the subsequent differentiation pathway.

This compound is a second-generation antihistamine drug known for its high affinity and selectivity as an H1 receptor antagonist[2]. While its primary clinical use is in alleviating symptoms of allergic conditions, emerging research has revealed a broader immunomodulatory role. This compound has been shown to inhibit the differentiation of both Th1 and Th2 cells, a function that extends beyond its antihistaminic properties and suggests a direct impact on the initial stages of T cell activation and polarization[3][4][5]. This guide provides a detailed examination of the mechanisms, experimental evidence, and protocols related to this compound's effect on Th1 and Th2 cell differentiation.

Core Mechanism: Inhibition of APC Co-stimulatory Function

This compound exerts its influence on T cell differentiation not by acting on T cells directly, but by modulating the function of APCs. Studies have demonstrated that this compound suppresses the expression of critical co-stimulatory molecules on both mast cells and Langerhans cells, thereby obstructing their ability to effectively prime naïve T cells.

When mediated by mast cells , this compound was found to significantly inhibit the expression of the co-stimulatory molecule CD86 on the cell surface. This down-regulation was confirmed at both the mRNA and protein levels. The expression of MHC class II molecules, which are necessary for antigen presentation, was not affected, indicating a specific effect on the co-stimulatory signal rather than the primary antigen recognition step.

In a similar fashion, when differentiation is mediated by Langerhans cells , this compound was shown to suppress the expression of CD40 . By attenuating these essential co-stimulatory signals, this compound-treated APCs fail to provide the complete activation signals required for robust T cell proliferation and differentiation, leading to a concurrent suppression of both Th1 and Th2 pathways. This effect appears to be independent of its histamine H1 receptor antagonism and may be linked to the inhibition of intracellular calcium ion influx within the APCs.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on key immunological markers as reported in referenced studies.

Table 1: Effect of this compound on Th1/Th2 Cytokine Production

| APC Mediator | Target Cytokine | This compound Effect | Experimental Model | Reference(s) |

| Mast Cells | IFN-γ (Th1) | Significant Suppression | In vitro co-culture of murine mast cells and naïve CD4+ T cells | |

| Mast Cells | IL-4 (Th2) | Significant Suppression | In vitro co-culture of murine mast cells and naïve CD4+ T cells | |

| Langerhans Cells | IFN-γ (Th1) | Significant Down-regulation | In vivo mouse model with injection of OVA-pulsed LCs | |

| Langerhans Cells | IL-4 (Th2) | Significant Down-regulation | In vivo mouse model with injection of OVA-pulsed LCs |

Table 2: Effect of this compound on APC Co-stimulatory Molecule Expression

| APC Type | Target Molecule | This compound Effect | Method of Detection | Reference(s) |

| Mast Cells | CD86 | Significant Suppression | RT-PCR & Flow Cytometry | |

| Langerhans Cells | CD40 | Suppression | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols synthesized from the cited literature for assessing the impact of this compound on Th cell differentiation.

Protocol 1: In Vitro Mast Cell-Mediated Th1/Th2 Differentiation Assay

This protocol is based on the methodology described by Matsui et al. for investigating the influence of this compound on Th1/Th2 differentiation via mast cells.

-

Preparation of Bone Marrow-Derived Mast Cells (BMMCs):

-

Harvest splenocytes from BALB/c mice.

-

Culture the splenocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), antibiotics, and tumor necrosis factor-alpha (TNF-α).

-

Maintain the culture for an extended period (several weeks) to allow for the differentiation and proliferation of a pure mast cell population.

-

-

Treatment of Mast Cells with this compound:

-

Incubate the cultured mast cells (APCs) for 18 hours in the presence or absence of this compound (e.g., 50 µM).

-

Prepare a control group of mast cells incubated under identical conditions without this compound.

-

-

Co-culture with Naïve T Cells:

-

Isolate naïve CD4+ T cells from the spleens of DO11.10 TCR transgenic mice, which are specific for ovalbumin (OVA) peptide.

-

Wash the this compound-treated and control mast cells to remove any residual drug.

-

Co-culture the mast cells with the isolated naïve CD4+ T cells in the presence of OVA peptide (e.g., 1 µg/mL).

-

Incubate the co-culture for 5 days to allow for T cell differentiation.

-

-

Restimulation and Cytokine Analysis:

-

After the 5-day differentiation period, harvest the T helper cells.

-

Restimulate the differentiated T cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin for 24 hours.

-

Collect the culture supernatants.

-

Determine the concentrations of IFN-γ and IL-4 in the supernatants using a standard Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Analysis of Surface Markers (Optional):

-

To confirm the mechanism, analyze the expression of CD86 on the mast cells (after the 18-hour incubation with this compound) using flow cytometry.

-

Protocol 2: In Vivo Langerhans Cell-Mediated Th1/Th2 Development Assay

This protocol is adapted from studies examining the effects of anti-allergy drugs on LC-mediated T cell development.

-

Preparation and Treatment of Langerhans Cells (LCs):

-

Isolate epidermal cells from murine skin and enrich for LCs.

-

Pulse the LCs with an antigen, such as OVA peptide, for 18 hours.

-

During the antigen pulsing, treat the LCs with various concentrations of this compound (e.g., 5-50 µM) or a vehicle control.

-

-

In Vivo Priming:

-

After treatment, thoroughly wash the LCs to remove external peptide and drug.

-

Inject the OVA-pulsed LCs into the hind footpads of naïve recipient mice.

-

-

Analysis of Lymph Node Response:

-

After 5 days, harvest the popliteal lymph nodes from the recipient mice.

-

Prepare a single-cell suspension from the lymph node cells.

-

Restimulate the lymph node cells in vitro for 48 hours using anti-CD3 and anti-CD28 antibodies to trigger T cell cytokine production.

-

-

Cytokine Measurement:

-

Collect the culture supernatants from the restimulated lymph node cells.

-

Measure the concentrations of IFN-γ and IL-4 using ELISA to assess the Th1 and Th2 response, respectively.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

Proposed Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Histamine-stimulated cytokine secretion from human conjunctival epithelial cells: inhibition by the histamine H1 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Th1 and Th2 Cell Differentiation Mediated by Mast Cells [jstage.jst.go.jp]

- 4. This compound Inhibits Th1 and Th2 Cell Differentiation Mediated by Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Emedastine's Modulation of Inflammatory Cytokine and Chemokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emedastine, a potent and selective histamine H1 receptor antagonist, has demonstrated significant immunomodulatory effects beyond its primary antihistaminic action. This technical guide provides an in-depth analysis of this compound's role in modulating the production of inflammatory cytokines and chemokines. It summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the anti-inflammatory properties of this compound and similar compounds.

Introduction

Chronic allergic and inflammatory conditions are characterized by the dysregulated production of a complex network of cytokines and chemokines. These signaling molecules orchestrate the recruitment and activation of various immune cells, perpetuating the inflammatory cascade. This compound has emerged as a therapeutic agent with the potential to disrupt these processes. This guide explores the mechanisms by which this compound exerts its anti-inflammatory effects through the modulation of key cytokines and chemokines, providing a foundational understanding for further research and development.

Quantitative Data on Cytokine and Chemokine Modulation

The following tables summarize the quantitative effects of this compound on the production of various inflammatory mediators across different experimental models.

Table 1: Inhibition of Histamine-Induced Cytokine Secretion by this compound in Human Conjunctival Epithelial Cells

| Cytokine | Stimulus | Cell Type | This compound IC50 (nM) | Reference |

| Interleukin-6 (IL-6) | Histamine | Human Conjunctival Epithelial Cells | 2.23 | [1][2] |

| Interleukin-8 (IL-8) | Histamine | Human Conjunctival Epithelial Cells | 3.42 | [1][2] |

| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Histamine | Human Conjunctival Epithelial Cells | 1.50 | [1] |

Table 2: Modulation of T-helper Cell Cytokine Production by this compound

| Cytokine | Effect | Experimental Model | Key Findings | Reference |

| Interferon-gamma (IFN-γ) (Th1) | Significant Suppression | Co-culture of this compound-treated murine mast cells and naïve CD4+ T cells | This compound treatment of mast cells inhibited their ability to induce Th1 differentiation. | |

| Interleukin-4 (IL-4) (Th2) | Significant Suppression | Co-culture of this compound-treated murine mast cells and naïve CD4+ T cells | This compound treatment of mast cells inhibited their ability to induce Th2 differentiation. |

Table 3: Inhibition of Eosinophil Chemotaxis by this compound

| Chemoattractant | Effect | This compound Concentration | Experimental Model | Reference |

| Platelet-Activating Factor (PAF) | Significant dose-dependent inhibition | 10⁻⁸ to 10⁻⁶ M | Human peripheral blood eosinophils | |

| Eotaxin | Strong inhibition | ≥ 10 nM | Human peripheral blood eosinophils | |

| RANTES (CCL5) | Strong inhibition | ≥ 10 nM | Human peripheral blood eosinophils | |

| MCP-3 (CCL7) | Strong inhibition | ≥ 10 nM | Human peripheral blood eosinophils |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling replication and further investigation.

Inhibition of Histamine-Induced Cytokine Secretion from Human Conjunctival Epithelial Cells

-

Cell Culture: Primary human conjunctival epithelial cells are cultured to confluence.

-

Pre-treatment: Cells are pre-incubated with varying concentrations of this compound difumarate for a specified period.

-

Stimulation: Histamine is added to the cell cultures to induce cytokine secretion.

-

Quantification: Supernatants are collected after an incubation period, and the concentrations of IL-6, IL-8, and GM-CSF are determined using enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: IC50 values are calculated from the dose-response curves.

Mast Cell-Mediated T-Helper Cell Differentiation

-

Mast Cell Culture: Murine splenocytes are cultured long-term in medium supplemented with tumor necrosis factor (TNF)-α to obtain mast cells.

-

This compound Treatment: Mast cells are incubated in the presence or absence of this compound.

-

Co-culture: The treated mast cells are then cultured with naïve CD4+ T cells in the presence of an antigen (e.g., ovalbumin peptide).

-

T-cell Stimulation and Cytokine Analysis: After five days, the T-helper cells in the culture are stimulated with phorbol 12-myristate 13-acetate (PMA) and ionomycin. The production of IFN-γ and IL-4 is measured by ELISA.

Eosinophil Chemotaxis Assay

-

Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.

-

Chemotaxis Chamber: A microchemotaxis chamber (e.g., Boyden chamber) is used, with a semi-permeable membrane separating the upper and lower wells.

-

Assay Setup: Eosinophils are placed in the upper well, and a chemoattractant (e.g., PAF, eotaxin, RANTES, or MCP-3) is placed in the lower well. This compound is added to the upper well at various concentrations.

-

Incubation and Cell Counting: The chamber is incubated to allow for cell migration. The number of eosinophils that have migrated to the lower side of the membrane is then counted.

Signaling Pathways and Mechanisms of Action

This compound's modulation of cytokine and chemokine production is underpinned by its interaction with specific cellular signaling pathways.

Inhibition of Histamine-Induced Signaling in Epithelial Cells

Histamine binding to H1 receptors on conjunctival epithelial cells activates downstream signaling cascades, leading to the transcription and secretion of pro-inflammatory cytokines like IL-6 and IL-8. A key pathway implicated in this process is the activation of Nuclear Factor-kappa B (NF-κB). This compound, as an H1 receptor antagonist, blocks the initial step in this cascade.

Caption: Histamine H1 Receptor Signaling Pathway Inhibition by this compound.

Modulation of Mast Cell Function and T-Cell Differentiation

This compound influences the antigen-presenting capability of mast cells. By inhibiting the expression of the co-stimulatory molecule CD86 on the mast cell surface, this compound prevents the effective activation and subsequent differentiation of naïve T-helper cells into Th1 and Th2 subtypes. This leads to a reduction in the production of their hallmark cytokines, IFN-γ and IL-4, respectively.

Caption: this compound's Effect on Mast Cell-Mediated T-Cell Differentiation.

Inhibition of Eosinophil Chemotaxis

The migration of eosinophils to sites of inflammation is a critical step in the allergic response, driven by chemokines such as eotaxin, RANTES, and MCP-3. This compound has been shown to inhibit this process. The proposed mechanism involves the modulation of intracellular signaling cascades that are crucial for cell motility. Specifically, this compound has been found to decrease intracellular calcium ion concentrations and the activity of several protein kinases, including tyrosine kinase, protein kinase A (PKA), and protein kinase C (PKC), following chemokine stimulation.

References

The Pharmacokinetic Profile and Bioavailability of Emedastine in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emedastine is a potent and selective histamine H1 receptor antagonist. Its difumarate salt is utilized in ophthalmic solutions for the management of allergic conjunctivitis. A thorough understanding of its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—and bioavailability in preclinical models is paramount for the evaluation of its safety and efficacy profile prior to clinical application. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on quantitative pharmacokinetic parameters, detailed experimental methodologies, and relevant biological pathways.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in various preclinical species, primarily focusing on oral, intravenous, and topical ocular routes of administration. The data, while not exhaustively available in the public domain, allows for a composite understanding of the drug's behavior in vivo.

Data Presentation

The following tables summarize the available quantitative pharmacokinetic data for this compound in different preclinical models and administration routes. It is important to note that some of the publicly available data is derived from human studies but is included here for comparative context where preclinical data is sparse.

Table 1: Pharmacokinetic Parameters of this compound Following Topical Ocular Administration

| Parameter | Value | Species/Model | Dose | Source |

| Cmax | 0.94 ± 0.33 ng/mL | Human | 0.5% solution (multiple dose) | [1] |

| Tmax | 0.75 ± 0.58 h | Human | 0.5% solution (multiple dose) | [1] |

| AUC (0-t) | 5.31 ± 1.41 ng*hr/mL | Human | 0.5% solution (multiple dose) | [1] |

| t1/2 | 10.2 ± 4.1 h | Human | 0.5% solution (multiple dose) | [1] |

| Plasma Protein Binding | ~65% | Not Specified | 30 ng/mL | [1] |

Note: The data in this table is from a human study but provides an indication of systemic exposure following topical ocular administration.

Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration

| Parameter | Value | Species/Model | Dose | Source |

| t1/2 | 3-4 h | Human | Not Specified |

Note: Comprehensive preclinical oral pharmacokinetic data in a tabular format is limited in the public domain. The provided half-life is from human data.

Table 3: Pharmacokinetic Parameters of this compound Following Intravenous Administration

| Parameter | Value | Species/Model | Dose | Source |

| Data Not Available | - | - | - | - |

Metabolism of this compound

This compound undergoes hepatic metabolism, primarily through oxidation. The major metabolites identified are 5-hydroxythis compound and 6-hydroxythis compound. Minor metabolites include the 5'-oxoanalogs of these hydroxylated forms and an N-oxide derivative. These metabolites are then excreted, primarily in the urine, as both free and conjugated forms.

Experimental Protocols

Detailed, this compound-specific preclinical study protocols are not widely published. However, based on general principles of pharmacokinetic studies, the following methodologies are representative of the likely procedures employed.

Oral Bioavailability Study in Rats

This protocol outlines a typical procedure for assessing the oral bioavailability of a compound like this compound in a rat model.

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Dosing:

-

Oral (PO): this compound, formulated in a suitable vehicle (e.g., water, methylcellulose solution), is administered via oral gavage at a specific dose.

-

Intravenous (IV): For bioavailability calculation, a separate group of rats receives an intravenous dose of this compound, typically through a tail vein.

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Sampling is often performed via a cannulated jugular vein or from the tail vein.

-

Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data. Bioavailability (F) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

References

Methodological & Application

Application Notes: Emedastine in the Conjunctival Allergen Challenge (CAC) Model

Introduction

The Conjunctival Allergen Challenge (CAC) model is a standardized and widely accepted clinical research tool used to evaluate the efficacy of anti-allergic medications.[1][2][3][4] It involves the topical application of a known allergen to the conjunctiva of a sensitized individual to induce a controlled, measurable allergic reaction. This model allows for the precise assessment of the onset and duration of action of drugs developed for allergic conjunctivitis. Emedastine (trade name Emadine®) is a second-generation, selective histamine H1-receptor antagonist used in ophthalmic solutions to relieve the signs and symptoms of allergic conjunctivitis.[5] These application notes provide a detailed protocol for utilizing the CAC model to assess the efficacy of this compound.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by selectively blocking histamine H1 receptors. During an allergic reaction, mast cells in the conjunctiva degranulate upon exposure to an allergen, releasing histamine and other inflammatory mediators. Histamine then binds to H1 receptors on nerve endings and blood vessels, leading to the characteristic symptoms of itching (pruritus) and the visible sign of redness (hyperemia) due to vasodilation. This compound acts as a competitive antagonist at these H1 receptors, preventing histamine from binding and thereby inhibiting the downstream allergic response. Its high selectivity for H1 receptors minimizes effects on adrenergic, dopaminergic, and serotonin receptors.

Caption: Mechanism of action of this compound in allergic conjunctivitis.

Experimental Protocols

Subject Selection and Screening

A meticulous subject selection process is crucial for a successful CAC study.

-

Inclusion Criteria:

-

Adult subjects with a positive clinical history of allergic conjunctivitis for at least two years.

-

Positive skin prick test to the specific allergen to be used in the challenge (e.g., cat dander, ragweed, grass pollen).

-

Ability to respond to a conjunctival allergen challenge at a screening visit.

-

Willingness to adhere to washout periods for anti-allergic medications.

-

-

Exclusion Criteria:

-

Active ocular disease or infection.

-

Structural abnormalities of the eye that could interfere with assessments.

-

Use of medications that could interfere with the study results (e.g., systemic corticosteroids, antihistamines) within a specified washout period.

-

Pregnancy or lactation.

-

Experimental Workflow: A Multi-Visit Protocol

The CAC protocol typically involves several visits to establish a reproducible allergic reaction and then to test the efficacy of the study medication.

Caption: A typical multi-visit experimental workflow for the CAC model.

Detailed Methodologies

-

Allergen Preparation and Instillation:

-

Standardized allergen extracts are serially diluted with a suitable sterile ophthalmic solution.

-

During the titration visit, a single drop (e.g., 25-50 µL) of the lowest allergen concentration is instilled into the conjunctival cul-de-sac.

-

If a positive reaction is not elicited within 10 minutes, the next highest concentration is instilled. This continues until a positive reaction is achieved.

-

-

Medication Administration:

-

On the treatment visit, subjects are randomized to receive the study medication (e.g., one drop of this compound 0.05% ophthalmic solution) and/or a placebo/comparator in a double-masked fashion.

-

The allergen challenge is performed after a predetermined interval to assess the drug's onset of action (e.g., 10 minutes) or duration of action (e.g., 2 hours).

-

-

Assessment of Ocular Signs and Symptoms:

-

Ocular Itching (Symptom): Subjects are asked to rate the severity of itching at specified time points (e.g., 3, 5, and 10 minutes post-challenge) using a standardized scale.

-

Ocular Redness (Sign): A trained investigator assesses conjunctival redness at specified time points (e.g., 5, 10, and 20 minutes post-challenge) using a slit lamp and a standardized grading scale. Other signs like chemosis and eyelid swelling can also be assessed.

-

Standardized Scoring Systems

Consistency in scoring is paramount. The following scales are commonly used.

| Score | Ocular Itching | Conjunctival Redness |

| 0 | None | None |

| 1 | Mild, intermittent itching | Mild, localized redness |

| 2 | Moderate, continual awareness of itching | Moderate, diffuse redness |

| 3 | Severe, continual itching with a desire to rub | Severe, marked and diffuse redness |

| 4 | Incapacitating itch with an irresistible urge to rub | Extremely severe redness |

Data Presentation: Efficacy of this compound in CAC Models

The following tables summarize quantitative data from clinical trials comparing this compound 0.05% ophthalmic solution to placebo and other active comparators.

Table 1: this compound vs. Placebo and Ketotifen (Ocular Itching Scores)

| Treatment Group | Time Post-Challenge | Mean Itching Score (0-4 Scale) | P-value vs. Placebo |

| 5-Minute Onset | |||

| This compound | 3 min | Data not specified | < 0.05 |

| 5 min | Data not specified | < 0.05 | |

| 10 min | Data not specified | < 0.05 | |

| Ketotifen | 3 min | Data not specified | < 0.05 |

| 5 min | Data not specified | < 0.05 | |

| 10 min | Data not specified | < 0.05 | |

| 15-Minute Onset | |||

| This compound | 3 min | Data not specified | < 0.05 |

| 5 min | Data not specified | < 0.05 | |

| 10 min | Data not specified | < 0.05 | |

| Ketotifen | 3 min | Data not specified | < 0.05 |

| 5 min | Data not specified | < 0.05 | |

| 10 min | Data not specified | < 0.05 | |

| Note: While specific mean scores were not provided in the abstract, both this compound and Ketotifen were found to be statistically superior to placebo at all time points. No statistical difference was found between this compound and Ketotifen. |

Table 2: this compound vs. Levocabastine (Ocular Itching and Redness)

| Parameter | Time Post-Medication | Outcome | P-value |

| Ocular Itching | 10 minutes | This compound significantly more effective than Levocabastine | < 0.05 |

| 2 hours | This compound significantly more effective than Levocabastine | < 0.05 | |

| Conjunctival Redness | 10 minutes | This compound and Levocabastine were statistically equivalent | N/S |

| 2 hours | This compound and Levocabastine were statistically equivalent | N/S | |

| Note: N/S indicates a non-significant difference. |

Table 3: this compound vs. Loratadine (Ocular Itching and Redness)

| Comparison | Parameter | Time Post-Challenge | Statistical Significance |

| This compound vs. Loratadine | Itching | 3, 5, 10 min | This compound superior (P < 0.05) |

| Redness | 5, 10, 20 min | This compound superior (P < 0.05) | |

| This compound + Loratadine vs. Loratadine alone | Itching | 2 of 3 time points | Combination superior (P < 0.05) |

| Redness | All time points | Combination superior (P < 0.05) | |

| This compound + Loratadine vs. This compound alone | Itching | 1 of 3 time points | Combination superior (P < 0.05) |

| Redness | 6 of 9 measurements | Combination superior (P < 0.05) |

Table 4: this compound vs. Nedocromil and Placebo (Ocular Itching and Redness)

| Comparison | Time Post-Challenge | Statistical Significance |

| This compound vs. Placebo | 3, 10, 20 min | This compound superior (P < 0.01) |

| Nedocromil vs. Placebo | 3, 10, 20 min | Nedocromil superior (P < 0.01) |

| This compound vs. Nedocromil | 3, 10 min | This compound superior (P < 0.01) |

References

- 1. A randomized, double-blind, placebo-controlled comparison of this compound 0.05% ophthalmic solution with loratadine 10 mg and their combination in the human conjunctival allergen challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Randomized, double-masked, placebo-controlled comparison of the efficacy of this compound difumarate 0.05% ophthalmic solution and ketotifen fumarate 0.025% ophthalmic solution in the human conjunctival allergen challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Objective measurement of allergic reactions in the eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound ophthalmic solution 0.05% versus levocabastine ophthalmic suspension 0.05% in the treatment of allergic conjunctivitis using the conjunctival allergen challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of this compound 0.05% or nedocromil sodium 2% eye drops and placebo in controlling local reactions in subjects with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Assays to Assess Emedastine's Effect on Mast Cell Stabilization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emedastine is a potent and selective histamine H1 receptor antagonist that also exhibits mast cell stabilizing properties. This dual mechanism of action makes it an effective therapeutic agent for allergic conditions such as allergic conjunctivitis. Mast cell stabilization, the process of preventing the degranulation and release of histamine and other pro-inflammatory mediators, is a key therapeutic strategy in the management of allergic diseases. This document provides detailed application notes and protocols for in vitro assays designed to assess the mast cell stabilizing effects of this compound. These assays are crucial for understanding its mechanism of action and for the development of novel anti-allergic drugs.

The primary mechanism by which this compound is understood to stabilize mast cells is through the inhibition of calcium influx.[1][2] Upon activation, there is a cascade of intracellular events leading to an increase in intracellular calcium concentration, which is a critical step for the fusion of granular membranes with the plasma membrane and the subsequent release of mediators. This compound has been shown to inhibit the release of calcium from intracellular stores and block its influx from the extracellular environment, thereby preventing degranulation.[1][2]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on mast cell-related processes.

| Parameter | Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |

| Histamine Release | Rat Peritoneal Mast Cells | Substance P | > 10⁻⁹ M (with extracellular Ca²⁺) | Significant inhibition | [1] |

| Histamine Release | Rat Peritoneal Mast Cells | Substance P | > 10⁻¹¹ M (without extracellular Ca²⁺) | Significant inhibition | |

| Ca²⁺ Release from Intracellular Stores | Rat Peritoneal Mast Cells | Substance P | ≥ 10⁻⁸ M | Significant inhibition | |

| ⁴⁵Ca Uptake | Rat Peritoneal Mast Cells | Substance P | ≥ 10⁻⁸ M | Significant inhibition |

| Cytokine | Cell Type | Stimulus | This compound IC₅₀ | Reference |

| IL-6 | Human Conjunctival Epithelial Cells | Histamine | 2.23 nM | |

| IL-8 | Human Conjunctival Epithelial Cells | Histamine | 3.42 nM | |

| GM-CSF | Human Conjunctival Epithelial Cells | Histamine | 1.50 nM |

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a common and reliable method to quantify mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules along with histamine.

Materials:

-

Rat Basophilic Leukemia (RBL-2H3) cells

-

Anti-dinitrophenyl (DNP) IgE antibody

-

DNP-Human Serum Albumin (HSA)

-

Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

0.1 M citrate buffer, pH 4.5

-

0.2 M glycine, pH 10.7

-

This compound difumarate

-

96-well microplate

-

Microplate reader

Protocol:

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.

-

Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Sensitize the cells by incubating them with anti-DNP IgE (0.5 µg/mL) for 24 hours.

-

-

Treatment with this compound:

-

Wash the sensitized cells twice with Tyrode's buffer.

-

Add 100 µL of Tyrode's buffer containing various concentrations of this compound to the wells.

-

Incubate for 30 minutes at 37°C.

-

-

Induction of Degranulation:

-

Add 50 µL of DNP-HSA (100 ng/mL) to each well to induce degranulation.

-

For negative control (spontaneous release), add 50 µL of Tyrode's buffer.

-

For positive control (total release), add 50 µL of 0.1% Triton X-100.

-

Incubate the plate for 1 hour at 37°C.

-

-

Measurement of β-Hexosaminidase Activity:

-

Centrifuge the plate at 300 x g for 10 minutes.

-

Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer) to each well.

-

Incubate the plate for 1 hour at 37°C.

-

Stop the reaction by adding 150 µL of 0.2 M glycine.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Calculation of Inhibition:

-

Calculate the percentage of β-hexosaminidase release for each sample.

-

Calculate the percentage of inhibition by this compound relative to the stimulated control.

-

Calcium Influx Assay

This protocol measures changes in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

-

Mast cells (e.g., RBL-2H3 or primary mast cells)

-

Fluo-4 AM or Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

This compound difumarate

-

Mast cell activator (e.g., IgE/antigen, substance P, ionomycin)

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Cell Loading with Calcium Indicator:

-

Harvest mast cells and resuspend them in HBSS at a concentration of 1 x 10⁶ cells/mL.

-

Add Fluo-4 AM (final concentration 2-5 µM) and an equal volume of 20% Pluronic F-127.

-

Incubate the cells for 30-45 minutes at 37°C in the dark, with occasional mixing.

-

Wash the cells twice with HBSS to remove excess dye.

-

Resuspend the cells in HBSS.

-

-

Treatment and Stimulation:

-

Aliquot the cell suspension into a 96-well black, clear-bottom plate.

-

Add various concentrations of this compound and incubate for 15-30 minutes at room temperature in the dark.

-

Measure the baseline fluorescence.

-

Add the mast cell activator to induce calcium influx.

-

Immediately start recording the fluorescence intensity over time using a fluorescence microplate reader (Excitation/Emission: ~485/520 nm for Fluo-4).

-

-

Data Analysis:

-

Plot the change in fluorescence intensity over time.

-

Calculate the peak fluorescence or the area under the curve to quantify the calcium response.

-

Determine the percentage of inhibition of the calcium response by this compound compared to the stimulated control.

-

Visualizations

IgE-Mediated Mast Cell Degranulation Pathway

Caption: IgE-Mediated Mast Cell Degranulation Signaling Pathway and this compound's inhibitory action.

Experimental Workflow for Mast Cell Degranulation Assay

Caption: Workflow for the β-Hexosaminidase Release Assay to assess mast cell stabilization.

Application Notes

-

Cell Line Selection: RBL-2H3 cells are a commonly used and reliable model for mast cell degranulation studies. However, for studies requiring a more physiologically relevant model, primary mast cells, such as bone marrow-derived mast cells (BMMCs) or peritoneal mast cells, can be used.

-

Stimulus Selection: While IgE-mediated activation is the classical pathway for allergic responses, other stimuli like substance P or compound 48/80 can also be used to induce degranulation through different signaling pathways. The choice of stimulus should align with the specific research question.

-

Data Interpretation: A dose-dependent inhibition of mediator release by this compound is indicative of its mast cell stabilizing activity. Calculating the IC₅₀ value provides a quantitative measure of its potency.

-

Controls: It is crucial to include appropriate controls in each experiment:

-

Spontaneous release (negative control): Cells treated with buffer instead of a stimulus to measure baseline mediator release.

-

Maximum release (positive control): Cells lysed with a detergent (e.g., Triton X-100) to determine the total amount of mediator.

-

Vehicle control: Cells treated with the solvent used to dissolve this compound to account for any effects of the vehicle.

-

-

Troubleshooting:

-

High spontaneous release: This could be due to rough handling of cells, contamination, or poor cell health. Ensure gentle cell handling and sterile techniques.

-

Low signal: This may result from insufficient cell numbers, low stimulus concentration, or an issue with the detection reagent. Optimize these parameters as needed.

-

High variability: Inconsistent cell numbers per well or pipetting errors can lead to high variability. Ensure accurate cell counting and careful pipetting.

-

References

Application Note: Densitometric TLC Method for Quantitative Analysis of Emedastine Difumarate

AN-001

Introduction

Emedastine difumarate is a selective histamine H1-receptor antagonist used in ophthalmic solutions to treat allergic conjunctivitis.[1][2][3] Accurate and precise quantitative analysis is crucial for quality control in pharmaceutical formulations. This application note details a validated stability-indicating densitometric thin-layer chromatography (TLC) method for the quantitative determination of this compound difumarate. The method is simple, rapid, and suitable for routine analysis.

Principle

The method is based on the separation of this compound difumarate from other components on a TLC plate, followed by densitometric quantification of the analyte spot. The intensity of the reflected light from the spot is proportional to the concentration of the compound.

Experimental Protocol

1. Materials and Reagents

-

This compound difumarate reference standard

-

Methanol (AR grade)

-

10% Ammonia solution

-

TLC plates: Pre-coated with silica gel 60 F254 (20 x 10 cm)

-

Sample solutions (e.g., ophthalmic preparations)

2. Equipment

-

TLC applicator

-

TLC developing chamber

-

Densitometer with a UV detector

-

Micropipettes

-

Hot air oven

3. Chromatographic Conditions

A stability-indicating densitometry-TLC assay has been established and validated for the determination of this compound difumarate.[4]

| Parameter | Description |

| Stationary Phase | TLC plates pre-coated with silica gel 60 F254 |

| Mobile Phase | Methanol - 10% Ammonia (9.5:0.5, v/v) |

| Chamber Saturation | 30 minutes |

| Development Distance | 8 cm |

| Drying | Air-dried |

| Detection Wavelength | 283 nm |

4. Preparation of Standard Solution

Accurately weigh and dissolve this compound difumarate reference standard in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of working standard solutions of different concentrations by appropriate dilution with methanol.

5. Sample Preparation

For liquid formulations such as ophthalmic solutions, the contents can be mixed, and a volume equivalent to a specific amount of this compound base can be used. The sample may require evaporation and reconstitution in methanol to achieve a suitable concentration for analysis.

6. Chromatographic Development

-

Apply the standard and sample solutions as bands of appropriate width onto the TLC plate using a suitable applicator.

-

Place the plate in the developing chamber previously saturated with the mobile phase.

-

Allow the chromatogram to develop until the mobile phase front has traveled the desired distance.

-

Remove the plate from the chamber and dry it in a current of warm air.

7. Densitometric Analysis

-

Scan the dried plate in the densitometer at a wavelength of 283 nm.

-

Record the peak areas of the spots corresponding to this compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation Data

The described method was validated according to ICH guidelines.